molecular formula C7H7NO2S B7902912 1-Thiazol-5-ylcyclopropanecarboxylic acid

1-Thiazol-5-ylcyclopropanecarboxylic acid

Cat. No.: B7902912
M. Wt: 169.20 g/mol
InChI Key: IMFRNNPCGFBGKW-UHFFFAOYSA-N
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Description

1-Thiazol-5-ylcyclopropanecarboxylic acid is a heterocyclic compound featuring a thiazole ring attached to a cyclopropane carboxylic acid moiety. The thiazole ring, a five-membered ring containing both sulfur and nitrogen atoms, is known for its aromatic properties and significant role in various biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Thiazol-5-ylcyclopropanecarboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of thiazole derivatives with cyclopropane carboxylic acid derivatives in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Thiazol-5-ylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

1-Thiazol-5-ylcyclopropanecarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Thiazol-5-ylcyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical processes, potentially inhibiting enzymes or modulating receptor activity. This can lead to effects such as antimicrobial or anticancer activity, depending on the specific application .

Comparison with Similar Compounds

    Thiazole: A basic scaffold found in many natural and synthetic compounds.

    Cyclopropane Carboxylic Acid: A common moiety in various chemical compounds.

Uniqueness: 1-Thiazol-5-ylcyclopropanecarboxylic acid is unique due to the combination of the thiazole ring and cyclopropane carboxylic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c9-6(10)7(1-2-7)5-3-8-4-11-5/h3-4H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFRNNPCGFBGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CN=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1509873-24-8
Record name 1-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid
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